molecular formula C13H18ClNO2S B11172055 1-[(4-Chlorobenzyl)sulfonyl]-2-methylpiperidine

1-[(4-Chlorobenzyl)sulfonyl]-2-methylpiperidine

Cat. No.: B11172055
M. Wt: 287.81 g/mol
InChI Key: LACKVMRKOAKNKO-UHFFFAOYSA-N
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Description

1-[(4-Chlorobenzyl)sulfonyl]-2-methylpiperidine is an organic compound characterized by a piperidine ring substituted with a 4-chlorobenzylsulfonyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorobenzyl)sulfonyl]-2-methylpiperidine typically involves the reaction of 4-chlorobenzyl chloride with 2-methylpiperidine in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chloride ion is replaced by the piperidine ring. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Chlorobenzyl)sulfonyl]-2-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(4-Chlorobenzyl)sulfonyl]-2-methylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorobenzyl)sulfonyl]-2-methylpiperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, leading to inhibition or activation of enzymatic functions. The piperidine ring provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

  • 1-[(4-Bromobenzyl)sulfonyl]-2-methylpiperidine
  • 1-[(4-Methylbenzyl)sulfonyl]-2-methylpiperidine
  • 1-[(4-Fluorobenzyl)sulfonyl]-2-methylpiperidine

Comparison: 1-[(4-Chlorobenzyl)sulfonyl]-2-methylpiperidine is unique due to the presence of the 4-chlorobenzyl group, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its analogs. The chlorobenzyl group enhances the compound’s ability to participate in electrophilic aromatic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

Molecular Formula

C13H18ClNO2S

Molecular Weight

287.81 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-2-methylpiperidine

InChI

InChI=1S/C13H18ClNO2S/c1-11-4-2-3-9-15(11)18(16,17)10-12-5-7-13(14)8-6-12/h5-8,11H,2-4,9-10H2,1H3

InChI Key

LACKVMRKOAKNKO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1S(=O)(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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